4-Methoxycinnamic acid

Descripción general

Descripción

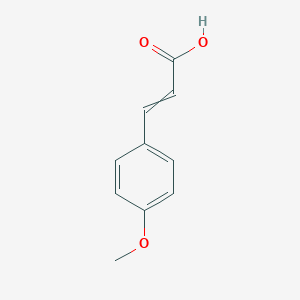

4-Methoxycinnamic acid (C₁₀H₁₀O₃; average mass: 178.187) is a phenylpropanoid derivative characterized by a cinnamic acid backbone substituted with a methoxy (-OCH₃) group at the para position of the aromatic ring . It is naturally occurring in plants such as Bambusa beecheyana and fungi like Chaga mushrooms (Inonotus obliquus), where it contributes to antioxidant and therapeutic properties . The compound has demonstrated diverse biological activities, including antifungal chemosensitization, tyrosinase inhibition, and activation of the Nrf2/ARE pathway, which is critical for oxidative stress response .

Métodos De Preparación

Knoevenagel Condensation: Piperidine-Catalyzed Synthesis

The classical Knoevenagel condensation remains a cornerstone for synthesizing 4-MCA. This method involves the reaction of 4-methoxybenzaldehyde (p-anisaldehyde) with malonic acid in the presence of a base catalyst. A representative procedure from ChemicalBook outlines the following steps :

Reaction Conditions

-

Reactants : 4-Methoxybenzaldehyde (1.36 g, 10 mmol), malonic acid (1.24 g, 12 mmol)

-

Catalyst : Piperidine (0.6 mL)

-

Solvent : Pyridine (6 mL)

-

Temperature : Reflux (approximately 115°C)

-

Time : 4 hours

Procedure

-

A mixture of 4-methoxybenzaldehyde, malonic acid, pyridine, and piperidine is stirred under reflux.

-

After 4 hours, the reaction is cooled and quenched with 10 M HCl (80 mL) at 0°C.

-

The precipitated product is filtered, washed with water (200 mL), and dried to yield 4-MCA as a white powder (1.33 g, 98%).

Key Observations

-

Stereoselectivity : Exclusively forms the trans isomer due to the thermodynamic stability of the conjugated system .

-

Mechanistic Insight : Piperidine deprotonates malonic acid to generate an enolate, which attacks the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration and decarboxylation yield the α,β-unsaturated acid .

Reaction Optimization and Mechanistic Considerations

Solvent and Base Selection

Pyridine serves dual roles as a solvent and weak base, neutralizing HCl generated during decarboxylation . Substituting pyridine with acetonitrile or DMF, as seen in patent CN109020795A , is less effective for 4-MCA synthesis but viable for related aldehydes.

Temperature and Time Dependence

Prolonged reflux (4 hours) in the piperidine method ensures complete decarboxylation, while the β-alanine method achieves similar efficiency in 90 minutes due to enhanced catalytic activity .

Acid Quenching and Workup

Quenching with concentrated HCl ensures protonation of the carboxylate intermediate, precipitating 4-MCA. Washing with cold water removes residual pyridine and byproducts .

Stereochemical Analysis and Characterization

NMR Spectroscopy

The trans configuration is confirmed by NMR coupling constants () between the α and β protons . The methoxy group resonates at 3.82 ppm as a singlet .

IR Spectroscopy

Key absorptions include:

-

O–H stretch: 2500–3000 cm (carboxylic acid)

-

C=O stretch: 1680 cm

UV-Vis Spectroscopy

The conjugated system absorbs UVB light (290–320 nm), with at 310 nm .

Industrial and Pharmaceutical Applications

UV Absorbers

Esters of trans-4-MCA, such as ethyl trans-4-methoxycinnamate, are integral to sunscreen formulations due to their UVB absorption .

Pharmaceutical Intermediates

4-MCA is a precursor to anti-adrenergic drugs (e.g., esmolol) and avenanthramide alkaloids, highlighting its versatility .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions

Major Products:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Production of 4-methoxyphenylpropanol or 4-methoxyphenylpropane.

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Biological Properties

4-MCA exhibits a broad spectrum of biological activities, making it a valuable compound in medical research. Key properties include:

- Antimicrobial Activity : Studies have shown that 4-MCA possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been identified as a potent agent in controlling microbial growth, particularly in food preservation and therapeutic contexts .

- Antidiabetic Effects : Research indicates that 4-MCA can stimulate insulin secretion from pancreatic cells, demonstrating potential as a therapeutic agent for type 2 diabetes management. Its hypoglycemic effects have been substantiated through various in vitro and in vivo studies .

- Anticancer Properties : The compound has shown promise in cancer treatment through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. Its ability to modulate various signaling pathways involved in cancer progression makes it a candidate for further investigation in oncology .

- Neuroprotective Effects : 4-MCA has been reported to provide protection against neurodegenerative conditions by reducing oxidative stress and inflammation within neural tissues .

Therapeutic Applications

The therapeutic potential of 4-MCA extends across multiple domains:

Antidiabetic Applications

- Mechanism : By enhancing insulin secretion and improving glucose metabolism, 4-MCA could serve as a novel therapeutic agent for managing diabetes.

- Case Study : In animal models, administration of 4-MCA resulted in significant reductions in blood glucose levels, highlighting its effectiveness as an anti-hyperglycemic agent .

Antimicrobial Applications

- Mechanism : The compound disrupts bacterial cell membranes, leading to cell death.

- Case Study : A study demonstrated that 4-MCA effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its application in food safety and preservation .

Anticancer Applications

- Mechanism : 4-MCA induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Case Study : Research involving human cancer cell lines revealed that treatment with 4-MCA led to significant reductions in cell viability, indicating its potential as an adjunctive therapy in cancer treatment .

Nutraceutical Applications

In addition to its therapeutic uses, 4-MCA is being explored for its role as a nutraceutical:

- Functional Food Ingredient : Due to its health benefits, 4-MCA is considered for incorporation into functional foods aimed at preventing chronic diseases.

- Safety Profile : Studies have indicated that 4-MCA is generally safe for consumption at recommended doses, making it suitable for dietary supplements .

Mecanismo De Acción

The mechanism of action of 4-methoxycinnamic acid involves its interaction with various molecular targets and pathways:

Antihyperglycemic Effect: It stimulates insulin secretion by increasing intracellular calcium levels in pancreatic beta cells.

Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Hepatoprotective Effect: It protects liver cells from damage by reducing oxidative stress and inflammation.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The biological activity of cinnamic acid derivatives is heavily influenced by substituents on the aromatic ring. Key analogs include 4-methylcinnamic acid , p-coumaric acid (4-hydroxycinnamic acid), m-coumaric acid (3-hydroxycinnamic acid), and 4-chloro-α-methylcinnamic acid .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Substituent (Position) | cLogP<sup>†</sup> | Key Structural Feature |

|---|---|---|---|---|

| 4-Methoxycinnamic acid | C₁₀H₁₀O₃ | Methoxy (para) | 2.16 | Electron-donating methoxy group |

| 4-Methylcinnamic acid | C₁₀H₁₀O₂ | Methyl (para) | 2.35<sup>*</sup> | Hydrophobic methyl group |

| p-Coumaric acid | C₉H₈O₃ | Hydroxyl (para) | 1.57 | Polar hydroxyl group |

| m-Coumaric acid | C₉H₈O₃ | Hydroxyl (meta) | 1.57 | Hydroxyl group with meta orientation |

<sup>†</sup>cLogP values indicate lipophilicity, influencing membrane permeability. Data from .

<sup>*</sup>Estimated based on structural similarity.

Antifungal Activity and Chemosensitization

This compound exhibits unique interactions with fungal strains. In Saccharomyces cerevisiae, the glr1Δ mutant (glutathione reductase-deficient) shows hyper-tolerance to this compound (growth score = 6 vs. 0–1 in wild-type), attributed to the methoxy group’s role in glutathione-independent resistance mechanisms . However, replacing the methoxy with a methyl group (as in 4-methylcinnamic acid) abolishes this tolerance (growth score = 0), indicating structural specificity .

Key Findings :

- 4-Chloro-α-methylcinnamic acid and 4-methylcinnamic acid act as chemosensitizers, enhancing the efficacy of caspofungin (antifungal drug) by reducing MICs (Minimum Inhibitory Concentrations) in Aspergillus brasiliensis. In contrast, this compound lacks chemosensitizing capability (FICI = 2.0; non-synergistic) .

- Deoxygenation of the methoxy group disrupts fungal tolerance, highlighting the importance of oxygen-containing substituents in antifungal interactions .

Tyrosinase Inhibition

This compound strongly inhibits tyrosinase (IC₅₀ = 0.42 mM), outperforming cinnamic acid (IC₅₀ = 2.10 mM) and 4-hydroxycinnamic acid (IC₅₀ = 0.52 mM). The methoxy group’s electron-donating effect facilitates non-competitive inhibition by binding to enzyme sites distinct from the active center .

Table 2: Tyrosinase Inhibition Profiles

| Compound | IC₅₀ (mM) | Inhibition Type |

|---|---|---|

| This compound | 0.42 | Non-competitive |

| 4-Hydroxycinnamic acid | 0.52 | Competitive |

| Cinnamic acid | 2.10 | Non-competitive |

Nrf2/ARE Pathway Activation

The Nrf2/ARE pathway, critical for antioxidant response, is differentially modulated by cinnamic acid derivatives. m-Coumaric acid (1.45-fold activation at 10 µM) outperforms this compound (1.22-fold), likely due to the meta-hydroxy group enhancing electrophilicity at the β-position of the α,β-unsaturated carbonyl .

Table 3: Nrf2/ARE Pathway Activation

| Compound | Relative Luciferase Activity (Fold) at 10 µM |

|---|---|

| m-Coumaric acid | 1.45 |

| This compound | 1.22 |

| Cinnamic acid | 1.22 |

Structural-Activity Relationships (SAR)

- Para-Substitution : Methoxy, methyl, or hydroxyl groups at the para position dictate biological specificity. Methoxy enhances antifungal tolerance in glr1Δ mutants, while methyl abolishes it .

- Electron Effects : Electron-donating groups (e.g., methoxy) reduce Nrf2/ARE activation compared to electron-withdrawing or neutral groups .

- Lipophilicity : Higher cLogP in this compound correlates with improved membrane permeability, influencing antifungal and antioxidant activities .

Actividad Biológica

4-Methoxycinnamic acid (p-MCA) is a phenolic compound derived from cinnamic acid, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antibacterial, anti-inflammatory, antioxidant, antidiabetic, hepatoprotective, and anticancer effects. The information is drawn from various studies and includes data tables and case studies to illustrate the compound's potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H10O3

- Molecular Weight : 178.19 g/mol

The presence of a methoxy group (-OCH₃) at the para position relative to the unsaturated side chain significantly influences its biological activity.

Antibacterial Activity

Studies have shown that p-MCA exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 μM .

Antioxidant Activity

The antioxidant properties of p-MCA are attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses. In vitro studies demonstrated that p-MCA significantly preserved glutathione levels in hepatocytes exposed to oxidative stress induced by carbon tetrachloride (CCl₄) .

Table 1: Effects of p-MCA on Glutathione Levels in Rat Hepatocytes

| Treatment | Total GSH (nmol/mg prot.) | Reduced GSH (nmol/mg prot.) | GSSG/Total GSH |

|---|---|---|---|

| Control | 59.74 ± 2.13 | 41.39 ± 1.92 | 0.307 |

| CCl₄ Intoxicated | 9.44 ± 1.02 | 4.08 ± 0.08 | 0.621 |

| p-MCA + CCl₄ | 13.32 ± 0.68 | 10.45 ± 0.83 | 0.235 |

| Silybin | 26.51 ± 4.23 | 21.65 ± 1.46 | 0.301 |

Antidiabetic Activity

p-MCA has shown significant antidiabetic properties by enhancing insulin secretion and improving pancreatic β-cell function. In vitro studies indicated that p-MCA exhibited a potent inhibitory effect on α-glucosidase with an IC₅₀ of 0.04 mM . Additionally, it was found to increase glucose uptake and inhibit gluconeogenesis in liver cells.

Table 2: Antidiabetic Mechanisms of p-MCA

| Mechanism | Effect |

|---|---|

| Insulin secretion | Increased |

| Glucose uptake | Enhanced |

| Glycogen concentration | Increased |

| Glucose-6-phosphate (G6P) | Increased |

Hepatoprotective Effects

Research indicates that p-MCA offers protection against liver damage caused by toxins such as CCl₄. It significantly reduces levels of liver enzymes like alanine aminotransferase (ALT) and alkaline phosphatase (ALP), suggesting its potential use in treating liver diseases .

Table 3: Hepatoprotective Effects of p-MCA

| Treatment | ALT (µmol/L min) | ALP (U/L) |

|---|---|---|

| Control | 33.53 ± 1.23 | - |

| CCl₄ Intoxicated | 64.19 ± 1.36 | - |

| p-MCA + CCl₄ | 14.12 ± 1.00 | ↓ |

Neuroprotective Activity

In animal models of Alzheimer's disease, p-MCA has been shown to reduce memory deficits significantly, outperforming some conventional treatments . Its neuroprotective effects are attributed to its ability to interact with prion proteins, thereby reducing oligomer formation.

Anticancer Properties

The anticancer potential of p-MCA has been explored in various studies, revealing its ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Table 4: Anticancer Activity of p-MCA

| Cancer Type | Research Model | Active Dose | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 Cells | IC₅₀ = X μM | Apoptosis induction |

| Colon Cancer | HT-29 Cells | IC₅₀ = Y μM | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-methoxycinnamic acid relevant to experimental design?

- Melting Point : 170–173°C (literature value), with phase transitions observed at 173.5°C (crystalline to nano-phase) and 190°C (nano-phase to isotropic phase) .

- Solubility : Soluble in DMSO, methanol, ethanol, and ethyl acetate. Solutions in DMSO (e.g., 10 mM) require storage at -20°C to prevent degradation .

- Isomerism : Predominantly exists as the trans isomer, confirmed by NMR and IR spectroscopy .

- Structural Data : SMILES string

COc1ccc(\C=C\C(O)=O)cc1and InChI keyAFDXODALSZRGIH-QPJJXVBHSA-N.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazards : Classified as a skin/eye irritant (Category 2) and may cause respiratory toxicity (STOT SE 3). Use PPE, including gloves, protective eyewear, and lab coats .

- Storage : Store in airtight, light-protected containers at room temperature. Avoid exposure to strong oxidizers or extreme heat .

- Spill Management : Clean with inert absorbents and avoid dust generation. Contaminated waste must comply with local environmental regulations .

Q. What synthetic routes are commonly used to prepare this compound?

- Knoevenagel Condensation : A standard method involving 4-methoxybenzaldehyde and malonic acid under basic conditions .

- Esterification : Ethyl 4-methoxycinnamate can be synthesized by reacting the acid with ethanol in the presence of DMF as a solvent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Purity and Isomer Control : Variations in bioactivity (e.g., antibacterial vs. UV-protective effects) may arise from differences in isomer ratios (cis vs. trans) or impurities. Use HPLC or NMR to verify purity (>98%) and isomer composition .

- Model Systems : Discrepancies in metabolic studies (e.g., lipid-lowering effects in mice vs. in vitro assays) highlight the need to validate findings across multiple experimental models .

Q. What advanced spectroscopic techniques are used to characterize this compound and its derivatives?

- NMR Spectroscopy : ¹H-NMR confirms the trans configuration via coupling constants (J = 16 Hz for α,β-unsaturated protons) .

- IR Spectroscopy : Key bands include C=O stretch (1,688 cm⁻¹ for carboxylic acid), aromatic C-H (830 cm⁻¹ for para-substitution), and methoxy groups (2,972–2,936 cm⁻¹) .

- Mass Spectrometry : ESI-MS validates molecular weight (178.18 g/mol) and fragmentation patterns .

Q. How does this compound interact with biological systems in metabolic studies?

- Endogenous Metabolite Role : Acts as a phenylpropanoid precursor in lignin and flavonoid biosynthesis. Track isotopic labeling (e.g., ¹³C) to map metabolic flux in plant or microbial systems .

- Pharmacological Activity : In high-fat diet models, its diesters reduce liver oxidative stress. Use LC-MS/MS to quantify metabolites in plasma and tissues .

Q. What strategies optimize the stability of this compound in formulation studies?

- Light Sensitivity : UV-A/UV-B absorption properties necessitate light-protected formulations. Test stability under accelerated aging conditions (e.g., 40°C/75% RH) .

- Nanocarrier Encapsulation : Liposomal or polymeric nanoparticles enhance bioavailability for dermatological applications (e.g., UV filters) .

Q. Methodological Considerations

Q. How to design experiments investigating this compound’s role in UV protection?

- In Vitro Assays : Measure UV absorbance spectra (200–400 nm) and compare to commercial sunscreens (e.g., octinoxate). Use human keratinocyte cultures to assess photostability and ROS inhibition .

- In Vivo Models : Apply topical formulations to UV-irradiated mouse skin and quantify erythema/edema reduction via histopathology .

Q. What computational tools predict the reactivity and binding affinity of this compound?

- Molecular Docking : Simulate interactions with targets like tyrosinase or COX-2 using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic transitions and antioxidant mechanisms .

Q. Data Analysis and Reporting

Q. How should researchers address variability in thermal analysis data (e.g., DSC/TGA)?

Propiedades

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDXODALSZRGIH-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7340-42-3 (hydrochloride salt) | |

| Record name | 4-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046059 | |

| Record name | 4-Methoxy-(2E)-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.712 mg/mL at 25 °C | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

943-89-5, 830-09-1 | |

| Record name | trans-4-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-(2E)-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 175 °C | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.